molecular formula C12H14O B1600007 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one CAS No. 89044-50-8

2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1600007
Key on ui cas rn: 89044-50-8
M. Wt: 174.24 g/mol
InChI Key: VQSFHZJBTTWXIS-UHFFFAOYSA-N
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Patent
US07964679B2

Procedure details

6.66 g of p-xylene (62.10 mmol) were added at room temperature to a suspension of 10.51 g of AlCl3 (78.0 mmol) in 40 ml of chlorobenzene under nitrogen; the so obtained yellow suspension was cooled to 0° C. and 6.50 ml of 2-bromoisobutyrylbromide (52.6 mmol, AlCl3/p-xylene/2-bromoisobutyrylbromide=1.5/1.2/1.0) were added dropwise in about 2 min. The flask is connected to a water trap in which the produced HBr gas is neutralized with a base. At the end of the addition, the solution was allowed to reach ambient temperature. The so obtained red solution was stirred for 2 h. The reaction mixture was transferred into a flask containing 30 g of ice and 10 ml of 37% HCl, stirred for 15 min, then the organic layer was separated, and the aqueous layer washed with Et2O (2×100 ml). The combined organic layers were washed with a saturated solution of NaHCO3 in water, then with H2O. The solution was dried over Na2SO4 and then all volatiles were removed in vacuo to leave a slightly yellow oil (8.95 g, yield 98%).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Al+3].[Cl-].[Cl-].[Cl-].Br[C:14]([CH3:19])([CH3:18])[C:15](Br)=[O:16].Br.Cl>ClC1C=CC=CC=1>[CH3:18][CH:14]1[CH2:19][C:4]2[C:3](=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=2[CH3:8])[C:15]1=[O:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6.66 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
10.51 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is connected to a water trap in which
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
CUSTOM
Type
CUSTOM
Details
The so obtained red solution
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred into a flask
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the aqueous layer washed with Et2O (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated solution of NaHCO3 in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
all volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1C(C2=C(C=CC(=C2C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.95 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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